Fluorescent Brightener 181
Description
Fluorescent Brightener 181 (FB181) is a synthetic organic compound belonging to the stilbene derivatives class, widely utilized for its ability to absorb ultraviolet (UV) light and emit blue fluorescence, thereby enhancing the whiteness and brightness of materials. These agents are extensively employed in biological staining, textile manufacturing, paper production, and detergent formulations due to their affinity for cellulose, chitin, and synthetic polymers .
Properties
CAS No. |
12224-37-2 |
|---|---|
Molecular Formula |
AlCl2HO |
Synonyms |
Fluorescent Brightener 181 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 181 typically involves the reaction of 4,4’-dinitrostilbene-2,2’-disulfonic acid with cyanuric chloride and subsequent reduction of the nitro groups to amines. This is followed by condensation with 2,2’-bisbenzoxazole . The reaction conditions often include the use of solvents like diethylene glycol instead of water to increase yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes sulfonation, reduction, and condensation steps, with careful monitoring of temperature, pH, and reaction times to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis
Common Reagents and Conditions:
Oxidation: Reagents like sodium hypochlorite can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: Cyanuric chloride is commonly used in substitution reactions during the synthesis
Major Products Formed: The major products formed from these reactions include various intermediates like 4,4’-dinitrostilbene-2,2’-disulfonic acid and the final product, this compound .
Scientific Research Applications
Fluorescent Brightener 181 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples to enhance visibility under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and appearance of products .
Mechanism of Action
The mechanism of action of Fluorescent Brightener 181 involves the absorption of ultraviolet light and re-emission of blue lightThis property makes it effective in enhancing the brightness and appearance of materials .
Comparison with Similar Compounds
Fluorescent Brightener 28 (FB28)
Key Differences :
- Specificity : FB28 targets chitin and cellulose, whereas FB181 may exhibit variations in substrate affinity depending on its molecular structure.
- Concentration Efficiency : FB28 achieves optimal staining at 1 µg/mL, significantly lower than concentrations required for other brighteners (e.g., 50–75 µg/mL for Hoechst 33258) .
Calcofluor White and Rylux
Structural and Functional Properties :
- Calcofluor White: A diaminostilbene derivative with broad applications in cellulose and fungal cell wall staining. It binds β-1,3 and β-1,4 polysaccharides, making it ideal for visualizing cyst structures in microorganisms .
- Rylux: Another diaminostilbene derivative (molecular weight 804 g/mol) with fluorescence properties akin to Calcofluor White. It distinguishes ectocyst and endocyst layers in cysts, highlighting cellulose-rich regions .
Comparison with FB181 :
- Molecular Weight : Rylux’s higher molecular weight (804 g/mol) may influence its diffusion efficiency compared to FB181, which likely has a tailored structure for specific industrial or biological applications.
- Staining Precision : Both Calcofluor White and Rylux excel in cellulose detection, but FB181 could be optimized for synthetic polymers or mixed-material substrates.
Fluorescent Brightener ER-I (CAS 13001-39-3)
Industrial Relevance :
- Unlike FB28 (cellulose focus), ER-I highlights the diversity in brightener applications. FB181 may occupy a niche in hybrid materials requiring dual affinity for natural and synthetic substrates.
Research Findings and Performance Data
Table 1: Comparative Properties of Fluorescent Brighteners
Key Observations:
- Staining Efficiency : FB28 and Calcofluor White outperform fluorescein isothiocyanate and acridine orange in mycelial staining, with FB28 achieving 50–100% higher fluorescence intensity in soil fungi .
- Industrial Requirements : Brighteners for papermaking must exhibit water solubility, heat resistance (pH 6–11), and compatibility with fillers and adhesives—criteria FB181 would need to meet if used in this sector .
Q & A
Q. How should researchers address batch-to-batch variability in FB-181’s performance during large-scale experiments?
- Answer : Implement quality control (QC) protocols, including batch-specific NMR fingerprinting and fluorescence calibration curves. Use statistical process control (SPC) charts to monitor critical parameters (e.g., quantum yield ±5% tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
